1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, an indole moiety, and a chloromethylphenyl group
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the indole and chloromethylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-1-ethyl-3-(3-ethylphenyl)urea: This compound shares the chloromethylphenyl group but differs in its core structure and functional groups.
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar pyrazolo[3,4-d]pyrimidine core but differs in its substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN6 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19ClN6/c1-14-6-7-16(10-19(14)23)29-22-18(12-28-29)21(26-13-27-22)24-9-8-15-11-25-20-5-3-2-4-17(15)20/h2-7,10-13,25H,8-9H2,1H3,(H,24,26,27) |
InChI Key |
KXFCKKVFBNXGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
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